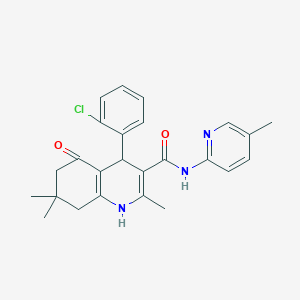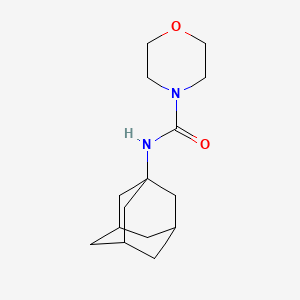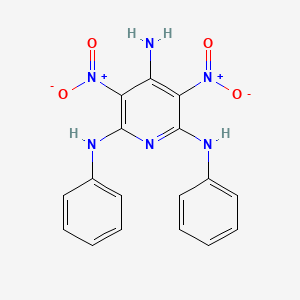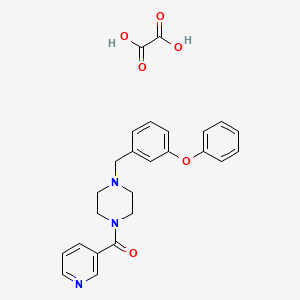
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, also known as GSK-3 inhibitor VIII, is a synthetic chemical compound that has been widely used in scientific research due to its potential therapeutic benefits. This compound belongs to the class of benzamide derivatives and has been found to have a significant impact on various cellular processes.
Wirkmechanismus
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide acts as a potent inhibitor of glycogen synthase kinase-3 (3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide), an enzyme that plays a critical role in various cellular processes. 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is involved in the regulation of glycogen metabolism, cell proliferation, and differentiation. By inhibiting 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide, 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide have been extensively studied. This compound has been found to have a significant impact on various cellular processes, including apoptosis, cell cycle regulation, and gene expression. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in lab experiments is its potent inhibitory activity against 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide. This compound has been extensively used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in scientific research. One direction is the development of more potent and selective 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide inhibitors that can be used in the treatment of various diseases. Another direction is the study of the role of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in other cellular processes, including autophagy and protein synthesis. Additionally, the use of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Synthesemethoden
The synthesis of 3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves the reaction of 3-chlorobenzoic acid with N-(2-hydroxy-2-phenylethyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide has been extensively used in scientific research due to its potential therapeutic benefits. This compound has been found to have a significant impact on various cellular processes, including apoptosis, cell cycle regulation, and gene expression. It has been used in the study of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-7-12(9-13)15(19)17-10-14(18)11-5-2-1-3-6-11/h1-9,14,18H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFPRBZLQQMYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5310487 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3-[(3-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B4968584.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)

![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![4-{[(6-amino-1,3-benzothiazol-2-yl)thio]methyl}benzoic acid](/img/structure/B4968618.png)





![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)